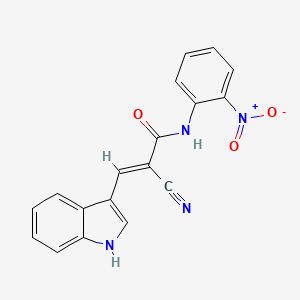
N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains an indoline structure. Indoline is a heterocyclic compound and is a part of many bioactive molecules . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indoline portion of the molecule would likely contribute to its aromaticity .Chemical Reactions Analysis
Indoline derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution, nucleophilic substitution, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds structurally related to N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide have shown promising anticancer properties. For instance, derivatives like 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide have been identified for their potency against vascular endothelial and platelet-derived growth factor receptor tyrosine kinase, crucial in cancer therapy (Li Sun et al., 2003). Additionally, indole-2-carboxamides emerged as a new class of antituberculosis agents, demonstrating significant in vitro activity against Mycobacterium tuberculosis and showcasing in vivo efficacy (R. R. Kondreddi et al., 2013), highlighting their versatility in targeting different diseases.
Antiandrogenic Properties
In the realm of antiandrogenic activity, N-arylpiperazine-1-carboxamide derivatives, akin to the compound , have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These derivatives have shown potent AR antagonist activities, suggesting their potential use in treating conditions like prostate cancer (I. Kinoyama et al., 2005). This indicates the broad applicability of such compounds in therapeutic interventions targeting hormone-sensitive cancers.
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide, is a derivative of indolin-2-one . Indolin-2-one derivatives have been found to interact with DNA and BSA , and have been designed as acetylcholine esterase (AChE) inhibitors . These targets play crucial roles in various biological processes, including gene expression, protein synthesis, and neurotransmission.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been found to bind moderately to DNA . This interaction could potentially interfere with DNA replication and transcription, affecting the expression of certain genes. Additionally, the compound has been found to bind strongly to BSA , which could influence protein structure and function. As an AChE inhibitor , the compound prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its concentration and prolonging its action.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. By inhibiting AChE, it impacts the cholinergic pathway, which plays a key role in memory and cognition . Its interaction with DNA and BSA could affect multiple pathways, depending on the specific genes and proteins involved .
Result of Action
The compound’s action results in molecular and cellular effects. Its inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function . Its interaction with DNA and BSA can affect gene expression and protein function, leading to various cellular effects . Some indolin-2-one derivatives have shown promising pharmaceutical activity against MCF-7 cancer cell lines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-18-7-9-20(10-8-18)32(30,31)27(23(29)25-15-13-24(2)14-16-25)17-22(28)26-12-11-19-5-3-4-6-21(19)26/h3-10H,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPPURTDROVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C32)C(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2851307.png)
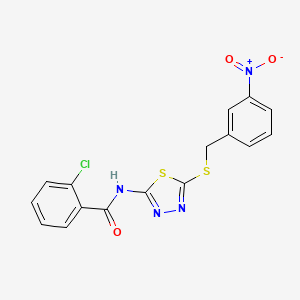
![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)
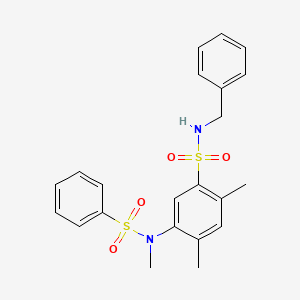
![4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2851313.png)
![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)
![2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2851315.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2851316.png)
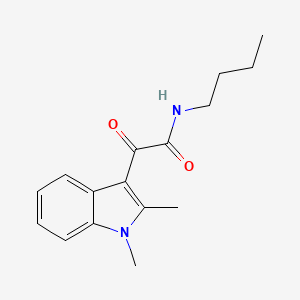
![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)
![5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2851320.png)
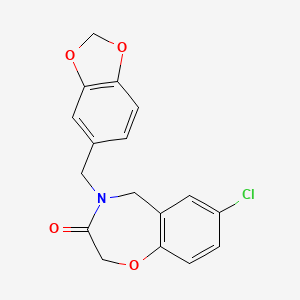
![Tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2851326.png)
